3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C5H10O3S. It is also known by its IUPAC name, 3-methyltetrahydro-3-thiophenol 1,1-dioxide. This compound is characterized by a thiolane ring with a hydroxyl and a methyl group attached to it, along with a sulfone functional group. It is a white powder with a melting point of 52-53°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione typically involves the oxidation of 3-methylthiolane. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfone group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolanes.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The hydroxyl and methyl groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylthiolane-1,1-dioxide
- 3-Methylthiolane-1,1-dioxide
- 3-Hydroxythiolane-1,1-dioxide
Uniqueness
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both a hydroxyl and a methyl group on the thiolane ring, along with a sulfone functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSBBSQQZEXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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